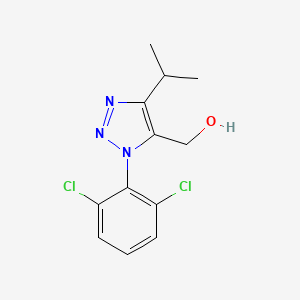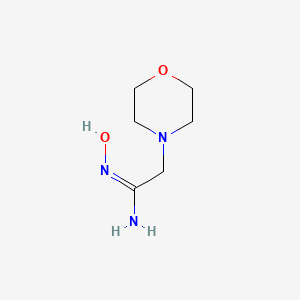
N'-Hydroxy-2-morpholinoacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Hydroxy-2-morpholinoacetimidamide is a chemical compound with the molecular formula C6H13N3O2. It belongs to the class of hydroxamic acids, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a morpholine ring and a hydroxamic acid functional group, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: N’-Hydroxy-2-morpholinoacetimidamide can be synthesized through several methods. One common approach involves the reaction of morpholine with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in methanol at room temperature . Another method involves the use of hydrogen chloride, ethanol, and sodium carbonate .
Industrial Production Methods: Industrial production of N’-Hydroxy-2-morpholinoacetimidamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial in scaling up the production process.
化学反応の分析
Types of Reactions: N’-Hydroxy-2-morpholinoacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to amines or other reduced forms.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines.
科学的研究の応用
N’-Hydroxy-2-morpholinoacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Hydroxamic acids, including N’-Hydroxy-2-morpholinoacetimidamide, are explored for their anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N’-Hydroxy-2-morpholinoacetimidamide involves its ability to chelate metal ions, particularly zinc, in the active sites of metalloproteases. This chelation inhibits the enzyme’s activity, making it a potential therapeutic agent for diseases involving metalloprotease dysregulation. The compound’s hydroxamic acid group plays a crucial role in binding to the metal ions, thereby blocking the enzyme’s catalytic function .
類似化合物との比較
N-Hydroxybenzimidazole: Another hydroxamic acid derivative with similar metal-chelating properties.
N-Hydroxy-2-pyridinecarboximidamide: Shares the hydroxamic acid functional group and exhibits similar biological activities.
Uniqueness: N’-Hydroxy-2-morpholinoacetimidamide is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other hydroxamic acids. This structural feature enhances its solubility and stability, making it a valuable compound in various applications.
特性
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBQTQQONWJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
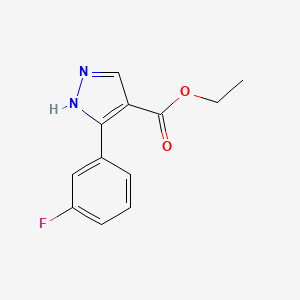
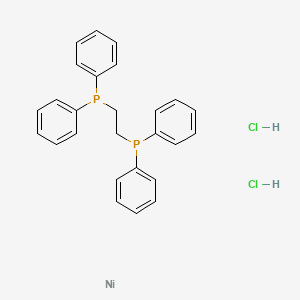
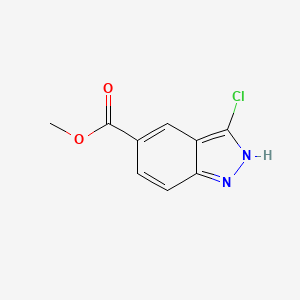
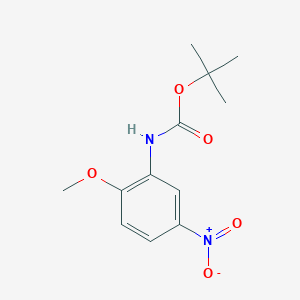
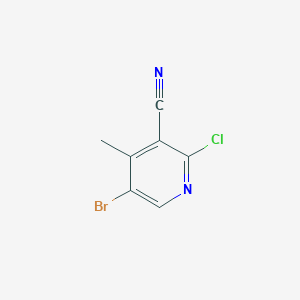
![[amino-(4-methoxyphenyl)methylidene]azanium;chloride](/img/structure/B7825831.png)
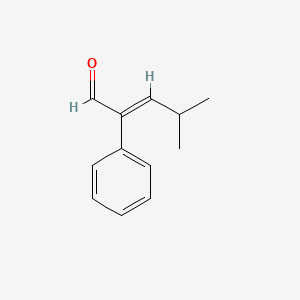

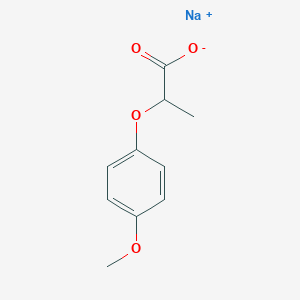
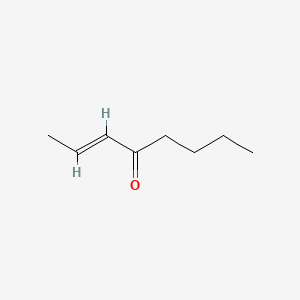

![[(5-ethyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7825878.png)

